3,3'-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile
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Overview
Description
3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected by a methylene bridge and further substituted with dimethyl groups and propanenitrile chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the cyclization of 2,4-pentanedione with hydrazine hydrate under acidic conditions.
Methylene Bridge Formation: The methylene bridge is introduced by reacting the 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base.
Introduction of Propanenitrile Groups: The final step involves the reaction of the methylenebis(3,5-dimethyl-1H-pyrazole) with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or substituted nitriles.
Scientific Research Applications
3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and formation of stable metal complexes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the methylene bridge and propanenitrile chains.
3,4-Dimethyl-1H-pyrazole: Differently substituted pyrazole with distinct chemical properties.
Uniqueness
3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is unique due to its complex structure, which provides multiple reactive sites and the ability to form diverse derivatives. Its methylene bridge and propanenitrile chains offer additional functionalization possibilities compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C17H22N6 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[4-[[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3,5-dimethylpyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H22N6/c1-12-16(14(3)22(20-12)9-5-7-18)11-17-13(2)21-23(15(17)4)10-6-8-19/h5-6,9-11H2,1-4H3 |
InChI Key |
CCLDKYAPIZELCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)CC2=C(N(N=C2C)CCC#N)C |
Origin of Product |
United States |
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